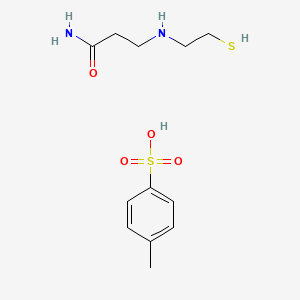
Propanamide, 3-((2-mercaptoethyl)amino)-, mono(4-methylbenzenesulfonate) (salt)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propanamide, 3-((2-mercaptoethyl)amino)-, mono(4-methylbenzenesulfonate) (salt) is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its reactivity and potential biological activities.
Méthodes De Préparation
The synthesis of Propanamide, 3-((2-mercaptoethyl)amino)-, mono(4-methylbenzenesulfonate) (salt) typically involves the reaction of propanamide with 2-mercaptoethylamine, followed by the addition of 4-methylbenzenesulfonic acid. The reaction conditions often include controlled temperatures and the use of solvents to facilitate the reaction. Industrial production methods may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity .
Analyse Des Réactions Chimiques
Propanamide, 3-((2-mercaptoethyl)amino)-, mono(4-methylbenzenesulfonate) (salt) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form disulfides or sulfoxides, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert it back to its thiol form.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amine or thiol groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides.
Applications De Recherche Scientifique
Propanamide, 3-((2-mercaptoethyl)amino)-, mono(4-methylbenzenesulfonate) (salt) has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in drug development.
Mécanisme D'action
The mechanism of action of Propanamide, 3-((2-mercaptoethyl)amino)-, mono(4-methylbenzenesulfonate) (salt) involves its interaction with molecular targets such as enzymes and receptors. The compound’s thiol group can form covalent bonds with cysteine residues in proteins, potentially altering their function. This interaction can affect various molecular pathways, leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
Similar compounds to Propanamide, 3-((2-mercaptoethyl)amino)-, mono(4-methylbenzenesulfonate) (salt) include other mercaptoethylamine derivatives and sulfonamide compounds. These compounds share similar structural features but may differ in their reactivity and biological activities. For example, mercaptoethylamine itself is a simpler compound with similar thiol reactivity but lacks the sulfonate group, which can influence its solubility and interaction with biological targets .
Propriétés
Numéro CAS |
1030-84-8 |
|---|---|
Formule moléculaire |
C12H20N2O4S2 |
Poids moléculaire |
320.4 g/mol |
Nom IUPAC |
4-methylbenzenesulfonic acid;3-(2-sulfanylethylamino)propanamide |
InChI |
InChI=1S/C7H8O3S.C5H12N2OS/c1-6-2-4-7(5-3-6)11(8,9)10;6-5(8)1-2-7-3-4-9/h2-5H,1H3,(H,8,9,10);7,9H,1-4H2,(H2,6,8) |
Clé InChI |
VKWZCEGDRJOLKT-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C(CNCCS)C(=O)N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)O.C(CNCCS)C(=O)N |
Key on ui other cas no. |
1030-84-8 |
Numéros CAS associés |
29488-63-9 (Parent) |
Synonymes |
eta-mercaptoethylaminopropionamide toluenesulfonic acid WR 2529 WR 2529 monotosylate WR-2529 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















